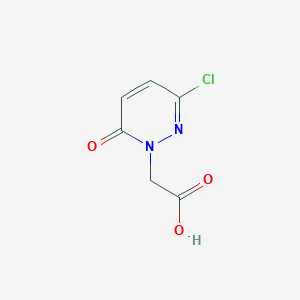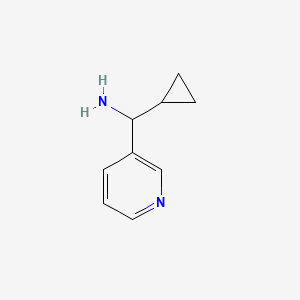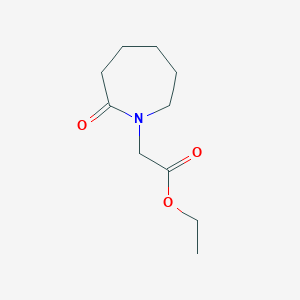
3-Methoxypropanamide
Overview
Description
3-Methoxypropanamide: is an organic compound with the molecular formula C4H9NO2 . It is a derivative of propanamide where a methoxy group is attached to the third carbon of the propyl chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxypropanamide can be synthesized through several methods. One common method involves the reaction of 3-methoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the use of 3-methoxypropionyl chloride, which reacts with ammonia or an amine to form this compound. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methoxypropionitrile. This process involves the use of a metal catalyst such as palladium or platinum and is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypropanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to form 3-methoxypropanoic acid and ammonia.
Reduction: The compound can be reduced to 3-methoxypropanamine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: 3-Methoxypropanoic acid and ammonia.
Reduction: 3-Methoxypropanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-Methoxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxypropanamide depends on its specific application. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
3-Methoxypropanamide can be compared with other similar compounds such as:
3-Methoxypropanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
3-Methoxypropanamine: Similar structure but with an amine group instead of an amide group.
3-Methoxypropionitrile: Similar structure but with a nitrile group instead of an amide group.
Uniqueness: : The presence of the methoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
3-methoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXCLLWXDHBFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413418 | |
| Record name | 3-methoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15438-67-2 | |
| Record name | 3-methoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (R)-Lacosamide, a derivative of 3-Methoxypropanamide, in treating epilepsy?
A1: (R)-Lacosamide, a derivative of this compound, functions as an antiepileptic drug by preferentially interacting with slow-inactivated voltage-gated sodium channels (VGSCs). [, ] This interaction stabilizes the slow-inactivated state of VGSCs, reducing neuronal hyperexcitability, a hallmark of epilepsy.
Q2: Does (R)-Lacosamide interact with any other proteins besides VGSCs?
A2: Research suggests that (R)-Lacosamide also binds to collapsin response mediator protein 2 (CRMP-2). [] This interaction appears to modulate the effects of (R)-Lacosamide on VGSC slow inactivation, suggesting an additional mechanism of action.
Q3: How does the structure of (R)-Lacosamide compare to other antiepileptic drugs?
A3: Interestingly, a novel class of pyrrolidine-2,5-diones, designed as potential broad-spectrum hybrid anticonvulsants, incorporate structural elements from established antiepileptic drugs like ethosuximide, levetiracetam, and (R)-Lacosamide. [] These hybrid compounds exhibit promising anticonvulsant activity in various animal models.
Q4: Have any degradation products of (R)-Lacosamide been identified?
A4: Yes, stability studies have shown that (R)-Lacosamide undergoes degradation under certain conditions. Two major degradation products have been identified: (R)-2-amino-N-benzyl-3-methoxypropanamide (DP-I) and 3-benzyl-2-hydroxy-5-(methoxymethyl)-2-methylimidazolidin-4-one (DP-II). []
Q5: How do the pharmacological properties of (R)-Lacosamide enantiomers differ?
A5: Studies on the stereoisomers of compound 33, a pyrrolidine-2,5-dione hybrid incorporating elements of (R)-Lacosamide, revealed significant differences in anticonvulsant activity. The R(+)-33 enantiomer demonstrated superior efficacy compared to its counterpart in both MES and 6 Hz seizure models. []
Q6: What is the potential of this compound derivatives in pain management?
A6: Research indicates that this compound derivatives, particularly compound 33, display promising antinociceptive properties. [] This compound has shown efficacy in reducing pain responses in various pain models, including formalin-induced tonic pain, capsaicin-induced neurogenic pain, and notably, oxaliplatin-induced neuropathic pain in mice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)


![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)




![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B1366276.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)
